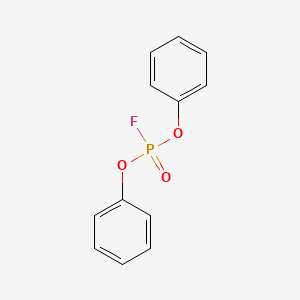amino}benzoyl)amino]pentanedioic acid CAS No. 51865-70-4](/img/structure/B14006442.png)
3-[(4-{[(Benzyloxy)carbonyl](methyl)amino}benzoyl)amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid is a complex organic compound with the molecular formula C21H22N2O7 This compound is characterized by its intricate structure, which includes a benzyloxycarbonyl group, a methylamino group, and a pentanedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzyloxycarbonyl chloride with methylamine to form the benzyloxycarbonyl methylamine intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the carbonyl groups results in alcohols .
Aplicaciones Científicas De Investigación
3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The compound can also interact with enzymes, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-{[(Benzyloxy)carbonyl]amino}benzoyl)amino]butanedioic acid
- 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid
- 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]hexanedioic acid
Uniqueness
The presence of both benzyloxycarbonyl and methylamino groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
51865-70-4 |
|---|---|
Fórmula molecular |
C21H22N2O7 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
3-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N2O7/c1-23(21(29)30-13-14-5-3-2-4-6-14)17-9-7-15(8-10-17)20(28)22-16(11-18(24)25)12-19(26)27/h2-10,16H,11-13H2,1H3,(H,22,28)(H,24,25)(H,26,27) |
Clave InChI |
CRYCXKRPCVIKDF-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)C(=O)NC(CC(=O)O)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-](/img/structure/B14006370.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)

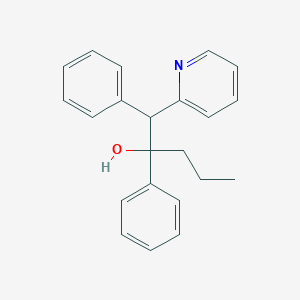
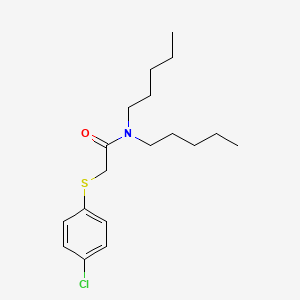
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)

![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
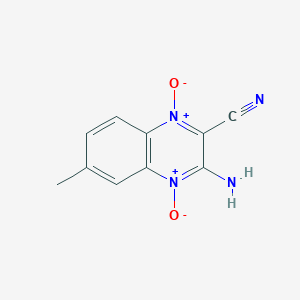

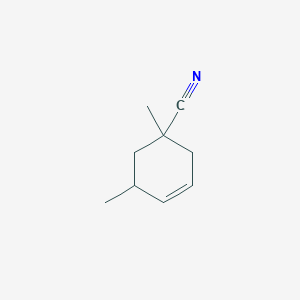

![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
